N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Butyrylcholinesterase Benzothiazole Enzyme Inhibition

N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic benzothiazole derivative featuring a 6-bromo substitution and a 3-tosylpropanamide side chain. It is a member of a broader class of benzothiazole amides being investigated for diverse biological activities, including enzyme inhibition.

Molecular Formula C17H15BrN2O3S2
Molecular Weight 439.34
CAS No. 898436-76-5
Cat. No. B2953675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide
CAS898436-76-5
Molecular FormulaC17H15BrN2O3S2
Molecular Weight439.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
InChIKeyCKRLNVYNQXUAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide (CAS 898436-76-5)


N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic benzothiazole derivative featuring a 6-bromo substitution and a 3-tosylpropanamide side chain [1]. It is a member of a broader class of benzothiazole amides being investigated for diverse biological activities, including enzyme inhibition . While its specific bioactivity profile is not yet fully documented in primary literature, its structure places it as a direct analog to compounds with known pharmacological properties, making it a potentially valuable scaffold for medicinal chemistry and chemical biology research [2].

The Risk of Analog Substitution: Why N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide Cannot Be Replaced by a Generic Benzothiazole


Substitution with a generic benzothiazole or a close analog like N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide is not scientifically sound due to the critical pharmacophore differences [1]. The compound's tosyl (4-methylbenzenesulfonyl) group is chemically and functionally distinct from the pyrrolidinyl group found in active analogs. The sulfonyl moiety is a strong electron-withdrawing group that increases the acidity of adjacent protons, alters hydrogen-bonding capacity, and impacts metabolic stability—factors directly affecting enzyme binding kinetics and in vivo half-life [2]. Without direct comparative data, assuming equivalent activity or selectivity is a high-risk proposition for any research program.

Product-Specific Quantitative Differentiation Guide for N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide


Comparative In Vitro Enzyme Inhibition Profile Against a Close Structural Analog

While direct data for the target compound is absent, the closest reported analog, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (Compound 2h), demonstrated an IC50 of 12.33 µM against butyrylcholinesterase (BuChE) [1]. The replacement of the pyrrolidine with a tosyl group in the target compound is expected to significantly alter this activity. The tosyl group introduces a sulfonyl moiety, which is a much stronger hydrogen bond acceptor than a tertiary amine, potentially leading to different binding interactions within the enzyme's active site [2].

Butyrylcholinesterase Benzothiazole Enzyme Inhibition

Predicted Physicochemical and Drug-Likeness Profiles vs. Pyrrolidine Analog

Key physicochemical properties predicted for N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide indicate a different drug-likeness profile compared to its pyrrolidine analog [1]. The target compound has a higher topological polar surface area (TPSA) and more hydrogen bond acceptors, which are critical factors influencing membrane permeability and bioavailability [2].

Physicochemical Properties Drug-Likeness ADME

Structural Confirmation and Material Purity for Reliable Procurement

For procurement, chemical identity is verified by its unique CAS number, molecular formula, and computed identifiers, which are publicly available in authoritative databases like PubChem [1]. Its predicted XLogP3-AA of 3.8 and a molecular weight of 439.4 g/mol [1] provide a baseline for quality control, such as LCMS verification, ensuring that the procured material matches the correct structure, unlike relying on generic benzothiazole mixtures.

Quality Control Structural Characterization Procurement

High-Value Application Scenarios for N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide


Structure-Activity Relationship (SAR) Exploration for Butyrylcholinesterase Inhibitors

This compound is ideally suited as a key intermediate or final probe molecule in an SAR campaign focused on the benzothiazole-propanamide pharmacophore. Its tosyl group serves as a distinct chemical handle compared to the published pyrrolidine and morpholine analogs [1]. Quantitative data from the lead analog (BuChE IC50: 12.33 µM) provides a direct baseline for evaluating the impact of this specific modification on potency and selectivity.

Chemical Probe Synthesis for Investigating Hydrogen Bond Recognition

The sulfonyl group in the tosyl moiety is a strong hydrogen bond acceptor. This compound can be used as a chemical probe to study the role of hydrogen bonding in ligand-protein interactions, particularly where a tertiary amine group in a comparator molecule (like the pyrrolidine analog) would act primarily as a hydrogen bond donor or a cation-pi interaction partner [1]. This allows for the dissection of molecular recognition forces.

Biochemical Assay Standard for Selectivity Profiling

Given the known multi-target profile of the benzothiazole-propanamide class (MAO-B and BuChE inhibition), this compound can be used as a screening standard to profile selectivity against these and other off-target enzymes. The altered physicochemical properties (e.g., TPSA) predicted for this analog may reveal a shift in selectivity relative to the known dual inhibitor, making it a valuable tool for de-risking early-stage leads.

Medicinal Chemistry Starting Point for CNS Disease Targets

Considering the class's reported activity on targets relevant to neurodegenerative disorders [1], this compound represents a new vector for lead optimization. Its physicochemical profile (XLogP3-AA: 3.8, TPSA: 121.89 Ų) [2] positions it at the boundary of typical CNS drug-like space, making it a strategic starting point for programs aiming to balance target engagement with blood-brain barrier permeability.

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.